N-[(3S*,4R*)-1-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]-4-(4-methylphenyl)pyrrolidin-3-yl]acetamide
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Overview
Description
This compound is a synthetic molecule featuring a complex structure that incorporates elements from several chemical families, including pyrazole and pyrrolidine rings. Its synthesis and study are of interest due to the potential applications in medicinal chemistry, given the biological activities associated with its structural components.
Synthesis Analysis
The synthesis of related bis(pyrazol-5-ols), pyridones, and benzo-[f]-thiochromene-2-carbonitrile derivatives bearing N-substituted acetamide moieties involves multi-step reactions. These include the interaction of starting acetamides with various reagents, followed by cyclization and substitution reactions to introduce pyrazole and pyrrolidine units (Arafat et al., 2022).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated through techniques such as X-ray crystallography, revealing specific bonding patterns and conformations. For example, hydrogen bonding plays a crucial role in the self-assembly processes and the stabilization of the molecular structure in pyrazole-acetamide derivatives (Chkirate et al., 2019).
Chemical Reactions and Properties
The chemical behavior of this compound class, including reactivity and potential for further functionalization, is highlighted in studies detailing the formation of various derivatives through reactions such as cyclization, substitution, and amidification. These reactions often yield compounds with significant biological activity, underlining the importance of the core acetamide structure in facilitating diverse chemical transformations (Sunder & Maleraju, 2013).
properties
IUPAC Name |
N-[(3S,4R)-1-[(5-chloro-3-ethyl-1-methylpyrazol-4-yl)methyl]-4-(4-methylphenyl)pyrrolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27ClN4O/c1-5-18-17(20(21)24(4)23-18)11-25-10-16(19(12-25)22-14(3)26)15-8-6-13(2)7-9-15/h6-9,16,19H,5,10-12H2,1-4H3,(H,22,26)/t16-,19+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWIDWLBCAZLVLO-QFBILLFUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1CN2CC(C(C2)NC(=O)C)C3=CC=C(C=C3)C)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NN(C(=C1CN2C[C@H]([C@@H](C2)NC(=O)C)C3=CC=C(C=C3)C)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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